molecular formula C22H18FN3O3S B12205574 4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12205574
M. Wt: 423.5 g/mol
InChI Key: LXUQGBJYDBENDX-HTXNQAPBSA-N
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Description

4-(4-fluorobenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a combination of fluorobenzoyl, hydroxyphenyl, and thiadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzoyl Group: This step may involve Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a suitable catalyst.

    Formation of the Pyrrol-2-one Core: This can be synthesized through condensation reactions involving the appropriate amines and carbonyl compounds.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features can be optimized to enhance its pharmacological properties.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 4-(4-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(4-fluorobenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in the presence of the fluorobenzoyl group, which can impart distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18FN3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-propan-2-ylphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H18FN3O3S/c1-12(2)13-3-5-14(6-4-13)18-17(19(27)15-7-9-16(23)10-8-15)20(28)21(29)26(18)22-25-24-11-30-22/h3-12,18,27H,1-2H3/b19-17+

InChI Key

LXUQGBJYDBENDX-HTXNQAPBSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NN=CS4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NN=CS4

Origin of Product

United States

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